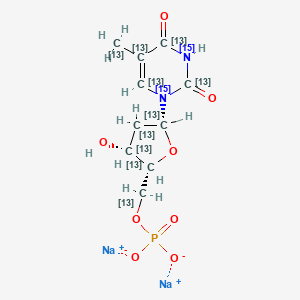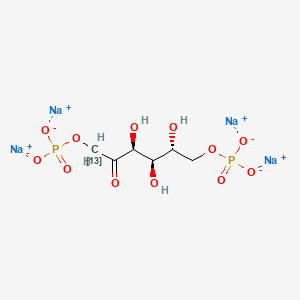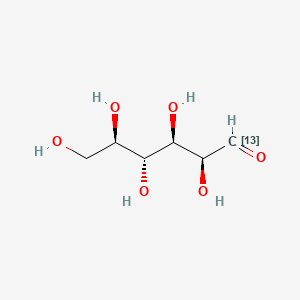
D-Altrose-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Altrose-1-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Altrose. D-Altrose is a rare aldohexose sugar, which means it is a six-carbon sugar with an aldehyde group. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of the carbon-13 isotope into the D-Altrose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and converting it into this compound through a series of chemical reactions.
Enzymatic Synthesis: Using enzymes to catalyze the conversion of a carbon-13 labeled substrate into this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Fermentation Processes: Utilizing microorganisms that can incorporate carbon-13 into their metabolic pathways to produce this compound.
Chemical Catalysis: Employing chemical catalysts to facilitate the incorporation of carbon-13 into the D-Altrose molecule.
Análisis De Reacciones Químicas
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the hydroxyl groups, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Substitution: Various esters and ethers of this compound.
Aplicaciones Científicas De Investigación
Chemistry: D-Altrose-1-13C is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of sugars in cellular processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In industrial applications, this compound is used in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the molecule using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This provides insights into the molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
D-Glucose-1-13C: Another carbon-13 labeled sugar, commonly used in metabolic studies.
D-Galactose-1-13C: A carbon-13 labeled form of D-Galactose, used in similar applications as D-Altrose-1-13C.
D-Mannose-1-13C: A carbon-13 labeled form of D-Mannose, also used in metabolic research.
Uniqueness: this compound is unique due to its specific structure and the position of the carbon-13 label. This makes it particularly useful for studying specific metabolic pathways and reactions that involve D-Altrose. Its rarity and distinct properties set it apart from other labeled sugars.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


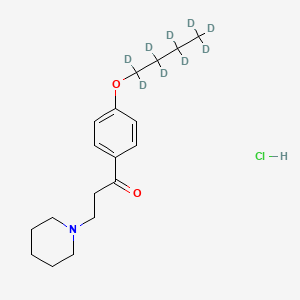
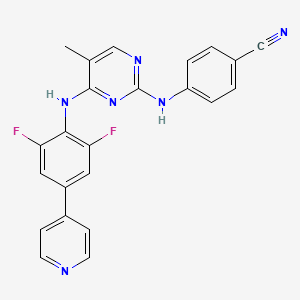

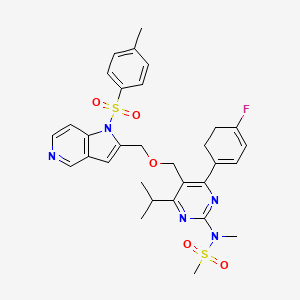

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
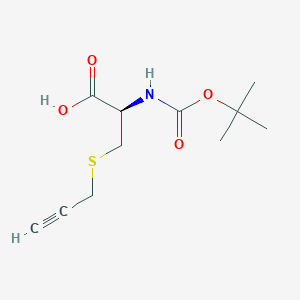

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
